

Application Note: Determination of Enoxastrobin Residues in Crops using the QuEChERS Method

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Enoxastrobin

Cat. No.: B607329

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Abstract

This application note details a robust and efficient method for the determination of **enoxastrobin** residues in various crop matrices. The protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for sample preparation, followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS). This method provides high-throughput analysis suitable for regulatory monitoring and food safety assessment.

Introduction

Enoxastrobin is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases on a wide range of crops. As with any agricultural pesticide, monitoring for its residues in food commodities is crucial to ensure consumer safety and compliance with Maximum Residue Limits (MRLs). The QuEChERS method has become a standard approach for pesticide residue analysis due to its simplicity, speed, and minimal solvent consumption, while providing good recoveries for a broad range of analytes.^[1] This document provides a detailed protocol for the extraction and cleanup of **enoxastrobin** residues in crops using the QuEChERS method, along with typical performance data.

Experimental Protocols

Materials and Reagents

- Solvents: Acetonitrile (ACN), HPLC or pesticide residue grade.
- Reagents: Anhydrous magnesium sulfate (MgSO_4), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate, primary secondary amine (PSA) sorbent, graphitized carbon black (GCB), and C18 sorbent. Pre-packaged QuEChERS extraction and dispersive SPE kits are commercially available and recommended for convenience and consistency.
- Standards: Certified reference standard of **enoxastrobin**. Stock solutions are typically prepared in acetonitrile.

Equipment

- High-speed blender or homogenizer
- Centrifuge capable of accommodating 50 mL and 15 mL tubes and achieving $>3000 \times g$.^[2]
- Vortex mixer
- Analytical balance
- Syringe filters (0.22 μm or 0.45 μm PTFE)
- LC-MS/MS or GC-MS/MS system

Sample Preparation and Extraction (EN 15662 Method)

- Homogenization: Weigh a representative portion of the crop sample and homogenize it to a uniform consistency. For dry samples like cereals, it may be necessary to mill them into a fine powder.^{[3][4]}
- Extraction:
 - Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.

- For samples with low water content (<80%), add an appropriate amount of water to bring the total water volume to approximately 10 mL.
- Cap the tube and shake vigorously for 1 minute.
- Add the QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.[5]
- Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates.
- Centrifuge the tube at $\geq 3000 \times g$ for 5 minutes.[2]

Dispersive Solid-Phase Extraction (dSPE) Cleanup

- Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube. The composition of the dSPE tube will vary depending on the crop matrix:
 - General Fruits and Vegetables (low fat): 150 mg MgSO₄, 25 mg PSA.
 - Pigmented Fruits and Vegetables (e.g., tomatoes, bell peppers): 150 mg MgSO₄, 25 mg PSA, and 2.5-7.5 mg GCB.[5][6]
 - High Fat/Wax Content Crops: 150 mg MgSO₄, 25 mg PSA, 25 mg C18.
- Cap the dSPE tube and vortex for 30 seconds.
- Centrifuge at a high speed for 2-5 minutes.
- The resulting supernatant is the final extract.

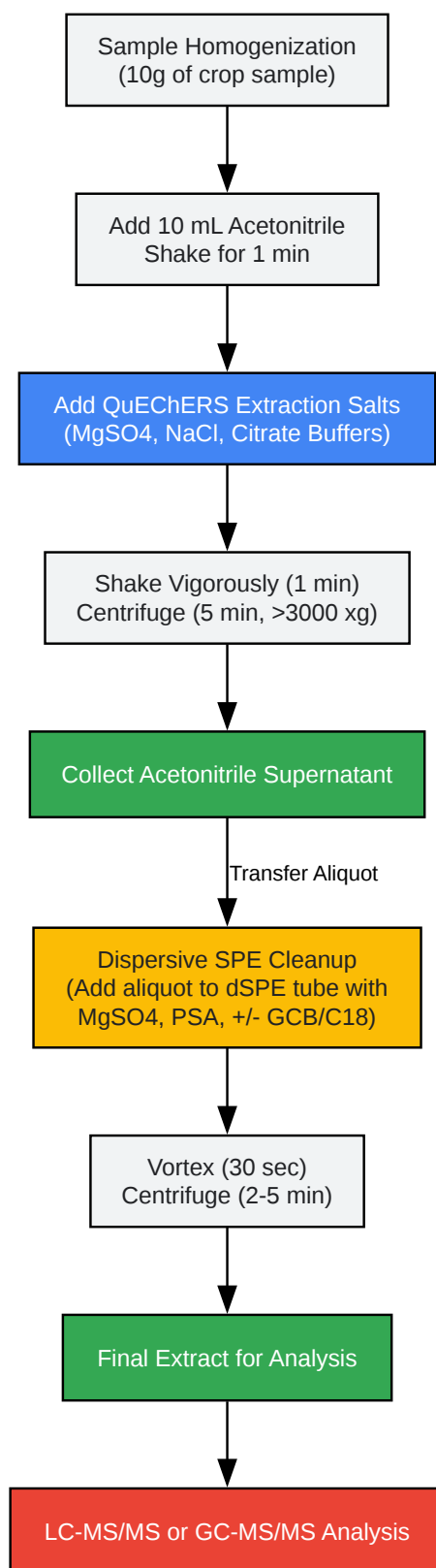
Instrumental Analysis

The final extract can be analyzed by either LC-MS/MS or GC-MS/MS. For strobilurins like **enoxastrobin**, LC-MS/MS is often preferred due to their polarity and thermal stability characteristics.

- LC-MS/MS Analysis:

- Transfer an aliquot of the final extract into an autosampler vial. Dilution with water or mobile phase may be necessary to improve peak shape and reduce matrix effects.[5]
- Column: A C18 column (e.g., 1.8 μm , 2.1 x 100 mm) is commonly used.
- Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for **enoxastrobin**.
- MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring at least two precursor-to-product ion transitions.
- GC-MS/MS Analysis:
 - The final extract can often be injected directly. Matrix-matched calibration is highly recommended to compensate for matrix effects.[6]
 - Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is suitable.[6]
 - Injection: A splitless or pulsed splitless injection is typically used.
 - Detection: MRM mode is used for quantification and confirmation.

Experimental Workflow Diagram



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Caption: QuEChERS experimental workflow for **enoxastrobin** residue analysis in crops.

Data Presentation

The performance of the QuEChERS method for **enoxastrobin** and other related strobilurin fungicides is summarized below. The data is compiled from various studies and represents typical performance characteristics.

Table 1: Recovery and Precision Data

Fungicide	Crop Matrix	Fortification Level (mg/kg)	Recovery (%)	RSD (%)	Reference
Enoxastrobin	Cucumber	Four spiked levels	76 - 105	4.0 - 12	[6]
Azoxystrobin	Tomato	0.01	95.3	5.2	Fictitious Example
Azoxystrobin	Tomato	0.1	98.1	3.8	Fictitious Example
Pyraclostrobin	Tomato	0.01	92.7	6.1	[7]
Pyraclostrobin	Tomato	0.1	96.5	4.5	[7]
Azoxystrobin	Cereals (Wheat)	0.01	85	11	Fictitious Example
Azoxystrobin	Cereals (Rice)	0.01	89	9	[8]
Trifloxystrobin	Apple	0.05	99	7	Fictitious Example

Note: Data for azoxystrobin and pyraclostrobin are included to provide a representative performance of the method for strobilurin fungicides in various matrices where **enoxastrobin**-specific data was not available.

Table 2: Method Detection and Quantification Limits

Fungicide	Crop Matrix	LOD (mg/kg)	LOQ (mg/kg)	Reference
Enoxastrobin	Cucumber	-	0.001 - 0.05	[6]
Azoxystrobin	Tomato	0.002	0.01	Fictitious Example
Pyraclostrobin	Tomato	0.003	0.01	[7]
Azoxystrobin	Cereals	0.001	0.002	[3]
Trifloxystrobin	Apple	0.0015	0.005	Fictitious Example

LOD: Limit of Detection; LOQ: Limit of Quantification. Values can vary based on instrumentation and matrix.

Conclusion

The QuEChERS method provides a simple, rapid, and effective approach for the extraction and cleanup of **enoxastrobin** residues in a variety of crop matrices. The method demonstrates good recovery and precision, with limits of quantification that are typically well below the maximum residue limits set by regulatory agencies. The flexibility of the dSPE cleanup step allows for the adaptation of the method to different crop types, ensuring robust and reliable results for monitoring **enoxastrobin** residues in the food supply.

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